2-(8-Quinolylazo)-4,5-diphenylimidazole
Overview
Description
2-(8-Quinolylazo)-4,5-diphenylimidazole is a chelating agent known for its high sensitivity and specificity in staining heavy metals, particularly cadmium . This compound is part of a class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. The unique structure of this compound allows it to form stable complexes with metal ions, making it valuable in various analytical and industrial applications.
Preparation Methods
The synthesis of 2-(8-Quinolylazo)-4,5-diphenylimidazole typically involves the diazotization of 8-aminoquinoline followed by coupling with 4,5-diphenylimidazole . The reaction conditions often require an acidic medium and controlled temperatures to ensure the formation of the azo bond. Industrial production methods may involve large-scale batch processes with stringent quality control measures to maintain the purity and consistency of the compound.
Chemical Reactions Analysis
2-(8-Quinolylazo)-4,5-diphenylimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
2-(8-Quinolylazo)-4,5-diphenylimidazole has a wide range of scientific research applications:
Chemistry: It is used as a reagent for the detection and quantification of metal ions in various samples.
Medicine: Research is ongoing into its potential use in diagnostic assays for detecting metal-related disorders.
Mechanism of Action
The mechanism of action of 2-(8-Quinolylazo)-4,5-diphenylimidazole involves the formation of chelate complexes with metal ions. The nitrogen atoms in the azo group and the quinoline ring coordinate with the metal ions, stabilizing the complex. This interaction is facilitated by the compound’s hydrophobicity and the presence of substituent groups that enhance its binding affinity . The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion coordination and stabilization.
Comparison with Similar Compounds
Similar compounds to 2-(8-Quinolylazo)-4,5-diphenylimidazole include:
1-(2-Benzothiazolylazo)-2-naphthol (BTAN): Known for its high sensitivity in metal ion detection.
2-(5-Bromo-2-pridylazo)-5-(diethylamino)phenol (BrPADAP): Another highly sensitive staining agent for heavy metals.
4-(8-Quinolylazo)resorcinol (QAR): Used for its sorption properties in modifying charcoal sorbents.
1-(8-Quinolylazo)-2-naphthol (QAN): Efficient in adsorbing copper and zinc cations.
The uniqueness of this compound lies in its specific structure, which provides a balance of hydrophobicity and binding affinity, making it superior in certain applications compared to its analogs .
Properties
IUPAC Name |
(4,5-diphenyl-1H-imidazol-2-yl)-quinolin-8-yldiazene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5/c1-3-9-18(10-4-1)22-23(19-11-5-2-6-12-19)27-24(26-22)29-28-20-15-7-13-17-14-8-16-25-21(17)20/h1-16H,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKYQOSBINWQBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)N=NC3=CC=CC4=C3N=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964235 | |
Record name | 8-[2-(4,5-Diphenyl-2H-imidazol-2-ylidene)hydrazinyl]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4948-87-2 | |
Record name | 2-(8-Quinolylazo)-4,5-diphenylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004948872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-[2-(4,5-Diphenyl-2H-imidazol-2-ylidene)hydrazinyl]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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